
(S)-N-Nitrosofenfluramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosofenfluramine is discontinued (DEA controlled substance). It is a compound believed to cause hepatotoxicity in subjects.
Applications De Recherche Scientifique
Cytotoxic Effects and Mitochondrial Dysfunction
(S)-N-Nitrosofenfluramine has been studied for its cytotoxic effects in rat hepatocytes, revealing its impact on mitochondrial dysfunction and oxidative stress. Research shows that exposure to N-nitrosofenfluramine leads to cell death, reduction in cellular ATP, and oxidative damage. This indicates its potency in inducing cytotoxicity through mitochondrial failure and lipid peroxidation in liver cells (Nakagawa, Suzuki, Kamimura, & Nagai, 2005).
Role in Inducing Mitochondrial Permeability Transition
Further studies demonstrate the role of N-nitrosofenfluramine in inducing mitochondrial permeability transition in rat hepatocytes, leading to mitochondrial swelling and cytochrome c release. These findings suggest a connection between N-nitrosofenfluramine-induced cytotoxicity and mitochondrial depolarization, contributing to cell death (Nakagawa et al., 2006).
Pharmacokinetic Properties
Understanding the pharmacokinetics of N-nitrosofenfluramine is crucial in determining its toxicological impact. Studies on its administration in rats reveal rapid circulation and distribution to tissues, with norfenfluramine identified as a primary metabolite. This research provides insights into how N-nitrosofenfluramine interacts within the body and its potential mechanisms of hepatotoxicity (Kaddoumi, Wada, & Nakashima, 2011).
Optical Purity and Isomer Analysis
Analyzing the optical purity of N-nitrosofenfluramine, especially its isomer forms, is critical for understanding its pharmacologic and toxicologic properties. Research shows that the (S)-isomer form was predominantly found in toxic diet aids, suggesting its significant role in hepatotoxicity (Nakadai et al., 2003).
Effect on Glycolytic ATP Synthesis
The relationship between N-nitrosofenfluramine-induced cytotoxicity and ATP synthesis is explored, revealing that ATP-generating glycolytic substrates can prevent cell injury in rat hepatocytes. This indicates a link between mitochondrial failure and insufficient ATP supply leading to acute cell death (Nakagawa, Tayama, Ogata, Suzuki, & Ishii, 2006).
Toxicity and Hepatopathy Induction
Research on the toxicity of N-nitrosofenfluramine in mice highlights its potential to induce hepatopathy. Although it did not exhibit an anorectic effect, significant liver and kidney weight changes and increases in liver enzyme activities were observed, indicating hepatotoxic potential (Satoh et al., 2006).
Propriétés
Numéro CAS |
646998-54-1 |
|---|---|
Nom du produit |
(S)-N-Nitrosofenfluramine |
Formule moléculaire |
C12H15F3N2O |
Poids moléculaire |
260.26 |
Nom IUPAC |
(S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide |
InChI |
InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1 |
Clé InChI |
JVGWNJLSTCQSCZ-VIFPVBQESA-N |
SMILES |
FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-Nitrosofenfluramine, (S)-; J1.936.463A; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



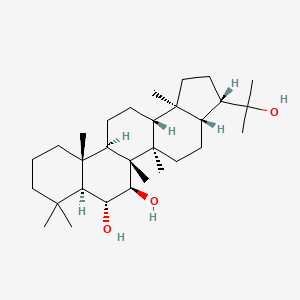
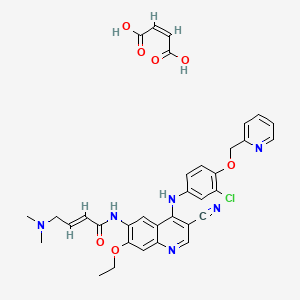
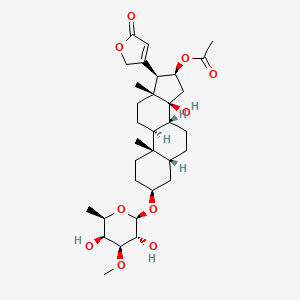
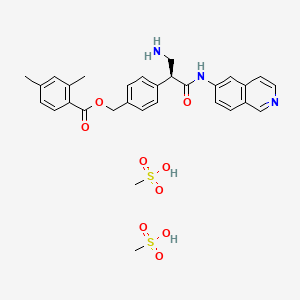

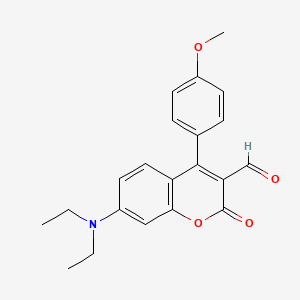
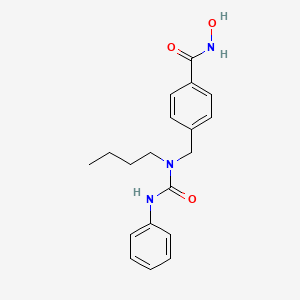
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)

